N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-fluorophenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chloroaniline with 4-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(4-bromophenyl)-1,3-thiazol-2-amine
- N-(4-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- N-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
61383-56-0 |
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Molecular Formula |
C15H10ClFN2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10ClFN2S/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19) |
InChI Key |
XIHDHPPDXPZLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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